molecular formula C13H17N3O2 B11820721 1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester

1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B11820721
M. Wt: 247.29 g/mol
InChI Key: PAZBTWGNFXCKTD-UHFFFAOYSA-N
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Description

1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound with a complex structure that includes an amino group, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of 3-aminoacetophenone with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethyl chloroformate under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but lacks the dihydro component.

    1-(3-Amino-phenyl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both an amino group and an ester functional group

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-(3-aminophenyl)-3-methyl-3,4-dihydropyrazole-4-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-9,12H,3,14H2,1-2H3

InChI Key

PAZBTWGNFXCKTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NN(C1C)C2=CC=CC(=C2)N

Origin of Product

United States

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